molecular formula C15H25NO4S2 B2552954 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1396888-93-9

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2552954
CAS RN: 1396888-93-9
M. Wt: 347.49
InChI Key: GLJVMYLBPCFNEV-UHFFFAOYSA-N
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Description

The compound "N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide" is a sulfonamide-based molecule. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is typically characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry as they can act as inhibitors for various enzymes.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. In the context of the provided papers, while the exact synthesis of the compound is not detailed, similar sulfonamide compounds have been synthesized and studied. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, indicating the potential for complex sulfonamide derivatives to be synthesized for biochemical applications.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex, with various substituents influencing their properties and interactions. Paper discusses the quantum chemical studies on a sulfonamide compound and its coordination behavior, which suggests that the molecular structure of such compounds can be finely tuned to achieve desired interactions with metal ions. Similarly, paper provides insights into the molecular structure of a sulfonamide derivative through spectroscopic and computational methods, highlighting the importance of structural analysis in understanding the properties of these molecules.

Chemical Reactions Analysis

Sulfonamide compounds can participate in a variety of chemical reactions due to their functional groups. For example, paper discusses the synthesis of O2-(N-hydroxy(methoxy)-2-ethanesulfonamido) protected diazen-1-ium-1,2-diolates, which release nitric oxide via a base-induced β-elimination cleavage reaction. This indicates that sulfonamide derivatives can be designed to undergo specific chemical reactions under certain conditions, which can be useful in therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the computational studies in paper aimed at defining the optimized state and predicting the free energy of a sulfonamide compound, which is crucial for understanding its stability and reactivity. Additionally, paper discusses the bioactivity of sulfonamide derivatives, which is directly related to their physical and chemical properties, as these determine how the compounds interact with biological targets.

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on compounds with methoxyphenyl groups often explore their pharmacokinetics and metabolism. For instance, research on mebeverine, an antispasmodic drug with a methoxyphenyl component, has elucidated its metabolic pathways, highlighting the importance of understanding how such compounds are processed in the body. This knowledge is crucial for developing medications with optimal absorption, distribution, metabolism, and excretion (ADME) profiles (Kristinsson, Snorradottir, & Jóhannsson, 1994).

Chemoprevention Studies

Compounds with phenolic structures, such as N-(4-hydroxyphenyl) retinamide, have been studied for their potential in chemoprevention. These studies often focus on the ability of such compounds to modulate pathways involved in carcinogenesis, offering insights into how structurally related compounds could be leveraged for preventing cancer (Veronesi et al., 1992).

Interaction with Biological Systems

Research into how specific chemical structures interact with biological systems can provide valuable information for the development of new therapeutic agents. For example, the study of MDMA and its interaction with serotonin transporters and CYP2D6 metabolism highlights the complex dynamics between chemical compounds and physiological effects. These findings are pertinent to understanding the mechanisms of action and potential therapeutic uses of compounds with similar structures (Farré et al., 2007).

Environmental and Food Safety

Investigations into the presence of organohalogen compounds in food and the environment underscore the importance of monitoring and understanding the impact of chemical contaminants. Studies such as those examining nonylphenols in food illustrate the ubiquity of synthetic chemicals and their potential for bioaccumulation, offering a context for assessing the environmental persistence and safety of similar compounds (Guenther et al., 2002).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4S2/c1-15(17,9-10-21-3)12-16-22(18,19)11-8-13-4-6-14(20-2)7-5-13/h4-7,16-17H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJVMYLBPCFNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(4-methoxyphenyl)ethanesulfonamide

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